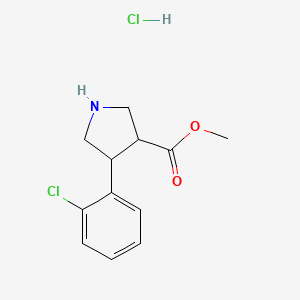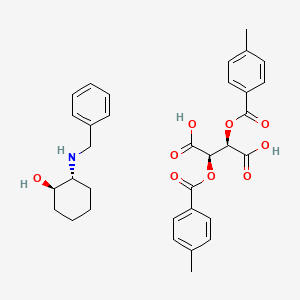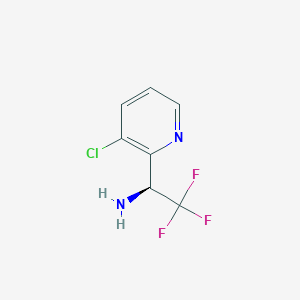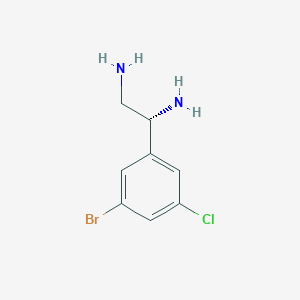
2-(Methoxymethyl)cyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methoxymethyl)cyclohexanone is an organic compound with the molecular formula C8H14O2 It features a cyclohexanone ring substituted with a methoxymethyl group at the second position
Synthetic Routes and Reaction Conditions:
Methoxymethylation of Cyclohexanone: One common method involves the methoxymethylation of cyclohexanone. This can be achieved by reacting cyclohexanone with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the methoxymethyl group.
Grignard Reaction: Another synthetic route involves the Grignard reaction, where a Grignard reagent (e.g., methoxymethyl magnesium bromide) reacts with cyclohexanone to form the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale methoxymethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The methoxymethyl group can be substituted by other functional groups through nucleophilic substitution reactions. Reagents like hydrobromic acid can facilitate this process.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Hydrobromic acid in acetic acid.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclohexanones.
Applications De Recherche Scientifique
2-(Methoxymethyl)cyclohexanone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Biological Studies: Its derivatives are studied for potential biological activities, including antimicrobial and anti-inflammatory properties.
Material Science: Used in the development of novel materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-(Methoxymethyl)cyclohexanone in biological systems involves its interaction with cellular enzymes and receptors. The methoxymethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can undergo metabolic transformations, leading to the formation of active metabolites that interact with specific molecular targets, such as enzymes involved in metabolic pathways.
Comparaison Avec Des Composés Similaires
Cyclohexanone: The parent compound, lacking the methoxymethyl group.
2-Methylcyclohexanone: Similar structure but with a methyl group instead of a methoxymethyl group.
2-Methoxycyclohexanone: Similar but with a methoxy group directly attached to the cyclohexanone ring.
Uniqueness: 2-(Methoxymethyl)cyclohexanone is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties such as increased reactivity in substitution reactions and enhanced solubility in organic solvents. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propriétés
Numéro CAS |
58173-92-5 |
|---|---|
Formule moléculaire |
C8H14O2 |
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
2-(methoxymethyl)cyclohexan-1-one |
InChI |
InChI=1S/C8H14O2/c1-10-6-7-4-2-3-5-8(7)9/h7H,2-6H2,1H3 |
Clé InChI |
ISLGGTSUDYDVRI-UHFFFAOYSA-N |
SMILES canonique |
COCC1CCCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-oxa-3-thia-14-azatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),4,11,13-pentaene-13-carbonitrile](/img/structure/B13030991.png)



![tert-butylN-[trans-5-fluoroazepan-4-yl]carbamate](/img/structure/B13031006.png)




![4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-6-en-7-yl)-1,3,2-dioxaborolane](/img/structure/B13031027.png)



